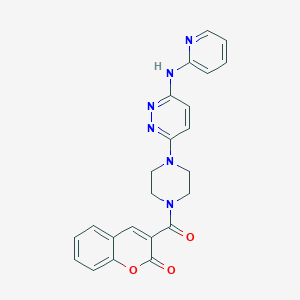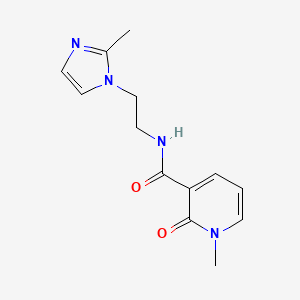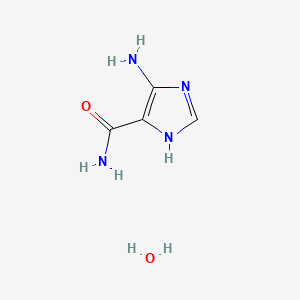
N-((4-méthoxy-6-morpholino-1,3,5-triazin-2-yl)méthyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial materials.
Applications De Recherche Scientifique
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and antiviral properties.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
Target of Action
coli, S aureus, and C. albicans .
Mode of Action
It’s known that many triazine derivatives interact with their targets by forming hydrogen bonds and aromatic interactions, which can lead to changes in the target’s function .
Biochemical Pathways
It’s known that many triazine derivatives have antimicrobial activity, suggesting they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Similar compounds with a 1,3,5-triazine core have shown antimicrobial activity, suggesting they may inhibit the growth of certain microorganisms .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the activity of similar compounds .
Méthodes De Préparation
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4,6-trichloro-1,3,5-triazine with morpholine to form an intermediate product. This intermediate is then reacted with 4-methoxybenzylamine to introduce the methoxy group. Finally, the furan-3-carboxamide moiety is introduced through a condensation reaction with furan-3-carboxylic acid .
Industrial production methods often utilize microwave irradiation to accelerate the reaction rates and improve yields. This method involves the use of a multimode reactor, which allows for precise control of reaction conditions, resulting in higher purity and better yields compared to conventional methods .
Analyse Des Réactions Chimiques
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines or alcohols.
Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides.
Oxidation and Reduction:
Common reagents used in these reactions include sodium carbonate, dioxane, and various amines.
Comparaison Avec Des Composés Similaires
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide can be compared with other triazine derivatives such as:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits antibacterial activity but has a different substitution pattern on the triazine ring.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Another triazine derivative with significant antimicrobial activity, used in different applications.
The uniqueness of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h2,5,9H,3-4,6-8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWPFZEEFDASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide](/img/structure/B2461649.png)


![3,3-Dimethyl-1-{1-[2-(thiophen-2-YL)acetyl]piperidin-4-YL}urea](/img/structure/B2461653.png)
![(2-Ethoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2461655.png)


![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)





